

TAS0728 Clinical Adverse Events Overview

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: TAS0728

CAS No.: 2088323-16-2

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The following table summarizes the key dose-limiting toxicities (DLTs) and serious adverse events (SAEs) identified in the first-in-human phase I study of **TAS0728** [1].

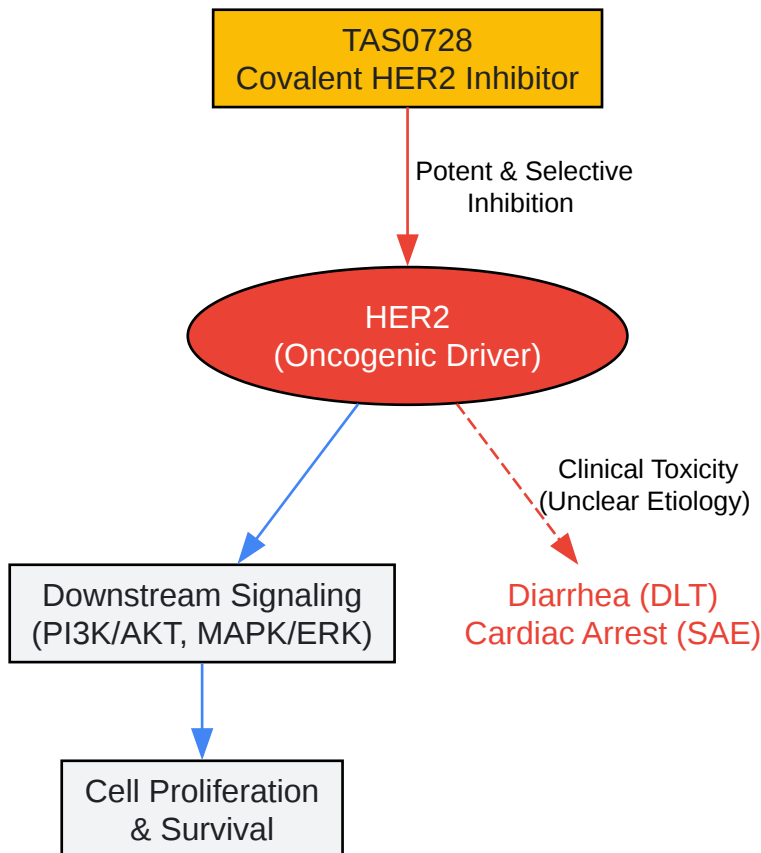
Adverse Event	Grade (CTCAE v5.0)	Relationship to TAS0728	Details & Management
Diarrhea [1]	Grade 3	DLT (Defined as lasting >48 hours and unresponsive to intensive antidiarrheal medication)	Led to study dose de-escalation. Occurred at 200 mg BID and 150 mg BID doses.
Cardiac Arrest [1]	Fatal	Causality could not be excluded	One fatal event occurred after one cycle (21 days) at 150 mg BID. The study was terminated due to an unfavorable risk-benefit profile.

The phase I study (NCT03410927) was ultimately **terminated** during the dose-escalation phase because the overall risk-benefit ratio was no longer considered favorable. The maximum tolerated dose (MTD) was not determined [1].

Mechanism of Action and Preclinical Safety

TAS0728 is an oral, covalent-binding inhibitor that selectively targets HER2. A key differentiator from other inhibitors is its **high specificity for HER2 over wild-type EGFR**, which was designed to avoid skin rash and gastrointestinal toxicities like diarrhea commonly associated with EGFR inhibition [1] [2].

The diagram below illustrates the signaling pathway and the consequences of **TAS0728** inhibition.



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Key Considerations for Researchers

For scientists working with **TAS0728** in a preclinical context, here are the primary takeaways from the clinical data:

- **Focus on Efficacy Models:** The robust antitumor activity observed in preclinical models suggests its primary research use remains in understanding HER2-driven biology and resistance mechanisms [1] [2].
- **Toxicity Monitoring:** While the clinical toxicities may not directly translate to cell or animal models, researchers should be vigilant for any unexpected signs of gastrointestinal or cardiac toxicity in their

systems.

- **Clinical Context:** The available data underscores that effective management strategies for **TAS0728**'s DLTs in humans, particularly severe diarrhea, are still an unmet medical need and an area for further investigation.

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References

1. A first-in-human phase I study of TAS0728, an oral covalent ... [pmc.ncbi.nlm.nih.gov]
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